1-(4-(Trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. These reactions are scalable and can be optimized for high yield and purity, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylacetic acid
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine
- 4-(Trifluoromethyl)phenol
Comparison: 1-(4-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of both a naphthalene moiety and a trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it different from other compounds that may only contain one of these features .
Properties
Molecular Formula |
C17H11F3O |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
BVSOMDTUGIFODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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